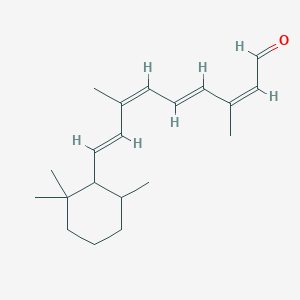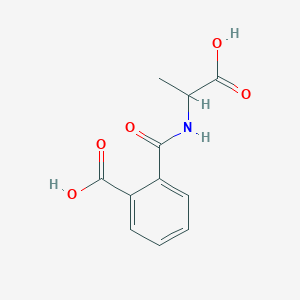
N-(1-carboxy-ethyl)-phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-carboxy-ethyl)-phthalamic acid, also known as CEPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions. CEPA is a small molecule that can bind to proteins and disrupt their interactions, making it a valuable tool for investigating the function of proteins in cells.
Mecanismo De Acción
N-(1-carboxy-ethyl)-phthalamic acid works by binding to proteins and disrupting their interactions. It does this by binding to a specific site on the protein, known as a hot spot, which is involved in the interaction with other proteins. By binding to this site, N-(1-carboxy-ethyl)-phthalamic acid prevents the protein from interacting with its partner protein, leading to a disruption of the protein-protein interaction.
Efectos Bioquímicos Y Fisiológicos
N-(1-carboxy-ethyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the NF-κB signaling pathway, leading to changes in gene expression. It has also been shown to induce apoptosis in cancer cells by disrupting the interaction between p53 and MDM2. Additionally, N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1-carboxy-ethyl)-phthalamic acid in lab experiments has several advantages. It is a small molecule that can be easily synthesized and modified, making it a useful tool for investigating protein-protein interactions. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also limitations to the use of N-(1-carboxy-ethyl)-phthalamic acid. It can be difficult to determine the specificity of N-(1-carboxy-ethyl)-phthalamic acid for a particular protein-protein interaction, as it may also disrupt other interactions. Additionally, N-(1-carboxy-ethyl)-phthalamic acid may have off-target effects that could confound experimental results.
Direcciones Futuras
There are several potential future directions for the use of N-(1-carboxy-ethyl)-phthalamic acid in scientific research. One area of interest is in the development of new antimicrobial agents, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi. Another area of interest is in the development of new cancer therapies, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to induce apoptosis in cancer cells. Additionally, N-(1-carboxy-ethyl)-phthalamic acid could be used to investigate the function of other proteins involved in cell signaling and regulation.
Métodos De Síntesis
N-(1-carboxy-ethyl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of phthalic anhydride with glycine ethyl ester, followed by hydrolysis and decarboxylation. Another method involves the reaction of phthalic anhydride with ethylenediamine, followed by decarboxylation.
Aplicaciones Científicas De Investigación
N-(1-carboxy-ethyl)-phthalamic acid has been used in a variety of scientific studies to investigate protein-protein interactions. It has been shown to disrupt the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and subsequent gene expression changes. N-(1-carboxy-ethyl)-phthalamic acid has also been used to investigate the interaction between the protein p53 and its negative regulator MDM2, which is important in the regulation of cell cycle and apoptosis.
Propiedades
Número CAS |
103301-74-2 |
|---|---|
Nombre del producto |
N-(1-carboxy-ethyl)-phthalamic acid |
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-(1-carboxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
LPJYMIDYZUKJJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



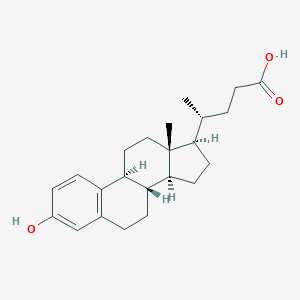
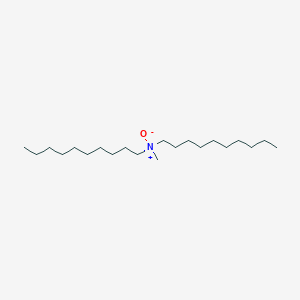
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
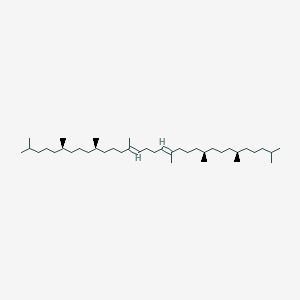

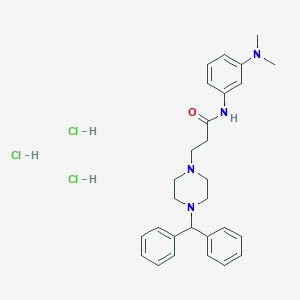
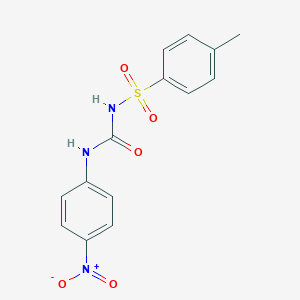
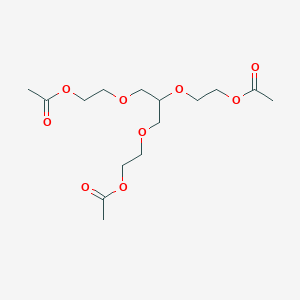
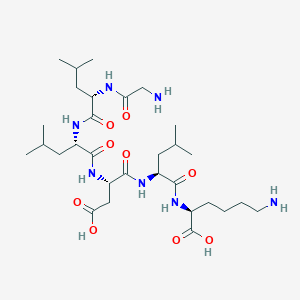
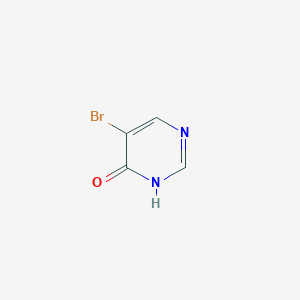

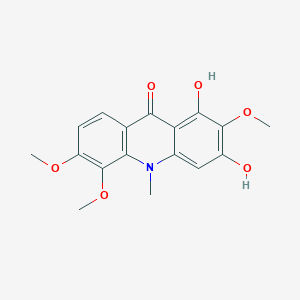
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
